molecular formula C11H17Cl3N2O B2835712 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride CAS No. 2089257-94-1

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride

Cat. No.: B2835712
CAS No.: 2089257-94-1
M. Wt: 299.62
InChI Key: CRZKCBUZLVZUFM-UHFFFAOYSA-N
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Description

“2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride” is an organic compound with the chemical formula C11H17Cl3N2O and a molecular weight of 299.63 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “2-chloro-4-(piperazin-1-ylmethyl)phenol; dihydrochloride”. Its InChI code is “1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H” and the InChI key is "CRZKCBUZLVZUFM-UHFFFAOYSA-N" .

Scientific Research Applications

Ligand Synthesis and Complex Formation

  • Pentadentate Ligand Formation : A study by Sujatha et al. (2000) describes the synthesis of various pentadentate ligands, including 4-chloro-3-methyl-2[(prolin-1-yl)methyl]-6-[N-phenyl piperazin-1-yl)methyl]phenol, and the corresponding Cu(II) complexes. These complexes are characterized by their electrochemical and spectral properties (Sujatha et al., 2000).

  • Synthesis of Unsymmetrical Binucleating Ligands : Research by Amudha et al. (1999) involves synthesizing new unsymmetrical binucleating ligands and their copper(II) complexes. These ligands include derivatives similar in structure to 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride. Their spectral, electrochemical, and magnetic properties were studied (Amudha et al., 1999).

  • End-off Ligand Synthesis for Metal Complexes : A study by Bharathi et al. (2007) involved synthesizing symmetric, end-off, N-methyl piperazine armed binucleating ligands and their Cu(II), Ni(II), and Zn(II) complexes. These complexes demonstrated significant electrochemical and spectral analysis (Bharathi et al., 2007).

Biological Applications and Synthesis

  • DNA/Protein Binding and Anticancer Activity : Manna et al. (2019) synthesized Schiff bases with tridentate O,N,N′ donor sets, used for copper(II) complexes synthesis. These complexes showed DNA/protein binding capabilities and moderate anticancer activity against human breast cancer cell lines (Manna et al., 2019).

  • Novel Derivatives Synthesis for Pharmacological Evaluation : Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, showing significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

  • Corrosion Inhibition in N80 Steel : Yadav et al. (2016) studied the inhibitive action of synthesized benzimidazole derivatives, including 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol, on the corrosion of N80 steel in hydrochloric acid. They found these compounds to be effective corrosion inhibitors (Yadav et al., 2016).

  • Photoluminescent Properties and Electron Transfer : Gan et al. (2003) investigated novel piperazine substituted naphthalimide model compounds for their photoluminescence properties and photo-induced electron transfer. These studies are crucial for developing advanced materials and sensors (Gan et al., 2003).

Safety and Hazards

Safety data for this compound is currently unavailable online . It’s always recommended to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZKCBUZLVZUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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